Phenol:Chloroform:Isoamyl alcohol 25:24:1, Ready-to-use saturated aqueous solution, pH 5.2, with alkaline buffer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenol:Chloroform:Isoamyl alcohol 25:24:1 is used in the extraction of DNA for the generation of DNA minisatellite fingerprints . It is also used for purifying RNA . This reagent consists of highly pure chloroform, isoamyl alcohol, and UltraPure Phenol saturated with Tris-HCl .

Synthesis Analysis

Phenol:Chloroform:Isoamyl Alcohol 25:24:1 is used for the extraction of nucleic acids . The mixture is ideal for the extraction of proteins and lipids for RNA purification . The mix is supplied with a separate alkaline buffer to adjust the phenol phase to pH 8.0 ± 0.2 .Chemical Reactions Analysis

When mixtures are extracted with Phenol:Chloroform:Isoamyl Alcohol, proteins are denatured and collected in the organic phase or at the interphase, while nucleic acids remain in the aqueous phase .Physical And Chemical Properties Analysis

The mixture of Phenol:Chloroform:Isoamyl alcohol 25:24:1 is a liquid with a pH of 6.5-6.9 . It is suitable for DNA and RNA applications .Aplicaciones Científicas De Investigación

RNA Purification Using TRIzol

TRIzol reagent, which is a variant of the phenol:chloroform:isoamyl alcohol extraction method, is particularly advantageous for deproteinizing RNA from cells or tissues enriched in RNases or when separating cytoplasmic from nuclear RNA is impractical. TRIzol extraction is effective for isolating small RNAs, including microRNAs and piwi-associated RNAs, highlighting its critical role in studying gene expression and regulation (D. Rio et al., 2010).

DNA Extraction Optimization

Studies have optimized the use of phenol:chloroform:isoamyl alcohol in DNA extraction methods to improve yield and quality, especially from challenging samples. For instance, modifications in the CTAB extraction protocol, such as the optimal usage of phenol:chloroform:isoamyl alcohol, have significantly enhanced the efficiency of genomic DNA isolation from specific plant species (Meng Fan-juan, 2012).

Extraction of High-Value Compounds

In a unique application beyond nucleic acids, the solvent has been utilized in the reactive extraction of phenol from aqueous solutions, demonstrating its versatility in separating phenolic compounds for various industrial applications. This showcases the broader chemical applications of the solvent mixture beyond its traditional biological roles (H. Uslu, D. Datta, & H. Bamufleh, 2016).

Protein Purification Enhancements

Improvements in protocols for protein isolation have been made by integrating the phenol:chloroform:isoamyl alcohol extraction method, allowing for the efficient and rapid extraction of proteins. This has facilitated studies on transcriptional and posttranscriptional events from the same sample, underscoring the method's importance in proteomics (S. Chey, C. Claus, & U. Liebert, 2011).

Mecanismo De Acción

Target of Action

The primary targets of the Phenol:Chloroform:Isoamyl Alcohol 25:24:1 mixture are nucleic acids (DNA and RNA) and proteins present in biological samples .

Mode of Action

The mixture operates through a multi-step process:

- Phenol denatures proteins, disrupting the protein structure and rendering them non-functional .

- Chloroform creates a distinct layer that traps the denatured proteins .

- Isoamyl Alcohol reduces foaming during extraction and facilitates the clear separation of these layers .

Biochemical Pathways

The mixture doesn’t directly affect any biochemical pathways. Instead, it facilitates the extraction of nucleic acids by denaturing and separating proteins from the nucleic acids .

Result of Action

The result of the action of the Phenol:Chloroform:Isoamyl Alcohol 25:24:1 mixture is the isolation of purified DNA or RNA in the aqueous phase . The proteins are denatured and removed, collected in the organic phase or in the interphase .

Action Environment

The action of the Phenol:Chloroform:Isoamyl Alcohol 25:24:1 mixture can be influenced by environmental factors. For instance, the pH of the solution can impact the extraction process. The mixture is often used with a buffer (such as Tris) to maintain a stable pH . The storage temperature (2-8°C) is also crucial to preserve the effectiveness of the reagent .

Safety and Hazards

Phenol:Chloroform:Isoamyl alcohol 25:24:1 is suspected of causing genetic defects, damaging the unborn child, causing damage to organs through prolonged or repeated exposure, causing severe skin burns and eye damage, causing drowsiness or dizziness, suspected of causing cancer, and toxic if swallowed, in contact with skin or if inhaled .

Propiedades

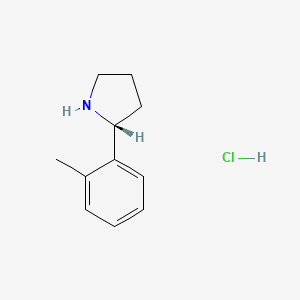

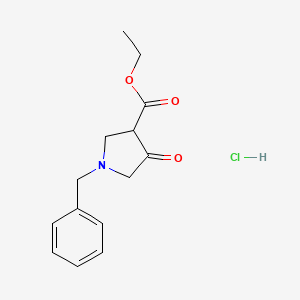

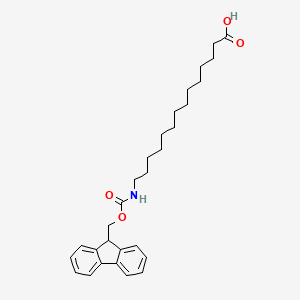

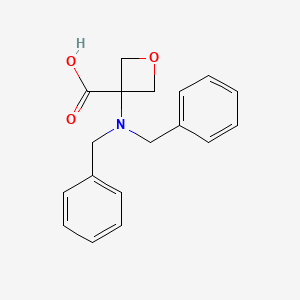

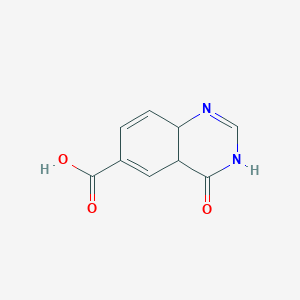

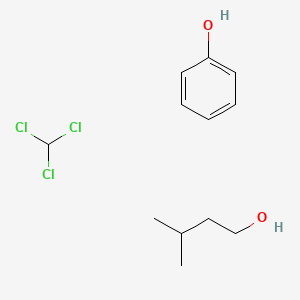

IUPAC Name |

chloroform;3-methylbutan-1-ol;phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.C5H12O.CHCl3/c7-6-4-2-1-3-5-6;1-5(2)3-4-6;2-1(3)4/h1-5,7H;5-6H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWFEOZQIUMEGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO.C1=CC=C(C=C1)O.C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735381 |

Source

|

| Record name | chloroform;3-methylbutan-1-ol;phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136112-00-0 |

Source

|

| Record name | chloroform;3-methylbutan-1-ol;phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.